Toxicity Margin of the Thioacetamide Derivative vs. the Pyridine‑Based Lead Compound
The target compound is the direct synthetic precursor of 2‑phenyl‑2‑(3‑pyridazinyl)thioacetamide (IIa). In a comparative in‑vivo study, IIa administered orally at 20 mg/kg to rats produced long‑lasting antisecretory activity, while its acute toxicity in mice was approximately one‑half to one‑third that of the pyridine‑ring lead compound 2‑phenyl‑2‑(2‑pyridyl)thioacetamide (Ia) [REFS‑1]. This quantifies a therapeutic‑index advantage conferred specifically by the pyridazine nucleus present in the title compound.
| Evidence Dimension | Acute toxicity (mice) of thioacetamide derivatives derived from the corresponding acetonitrile precursors |
|---|---|
| Target Compound Data | IIa (derived from (3‑pyridazinyl)phenylacetonitrile): acute toxicity approx. one‑half to one‑third that of Ia |
| Comparator Or Baseline | Ia (2‑phenyl‑2‑(2‑pyridyl)thioacetamide, pyridine‑based lead) |
| Quantified Difference | ~ 2‑ to 3‑fold lower acute toxicity (IIa vs. Ia) |
| Conditions | Mice, acute toxicity assessment; antisecretory efficacy tested at 20 mg/kg p.o. in rats (Shay rat model) |
Why This Matters
A research group selecting the pyridazine‑acetonitrile intermediate gains access to a thioacetamide lead with a quantified, meaningfully wider therapeutic index compared with the pyridine isostere.
- [1] Yamada, T. et al. Chem. Pharm. Bull. 1981, 29, 3433‑3439. View Source
